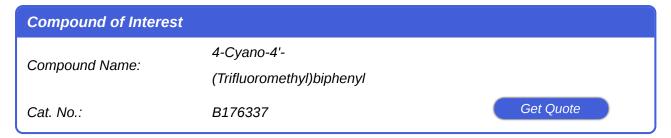


An In-Depth Technical Guide to 4-Cyano-4'-(trifluoromethyl)biphenyl

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CAS Number: 140483-60-9

This technical guide provides a comprehensive overview of **4-Cyano-4'-** (trifluoromethyl)biphenyl, a versatile organic compound with significant applications in materials science and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its identification, properties, synthesis, and biological relevance.

Chemical Identification and Properties

4-Cyano-4'-(trifluoromethyl)biphenyl is a substituted biphenyl molecule featuring a cyano (-CN) group and a trifluoromethyl (-CF₃) group at the para positions of the two phenyl rings. These electron-withdrawing groups impart a strong dipole moment and unique electronic properties to the molecule, making it a valuable building block in various advanced materials.[1]

Table 1: Chemical Identifiers



Identifier	Value
CAS Number	140483-60-9[1]
IUPAC Name	4'-(Trifluoromethyl)-[1,1'-biphenyl]-4- carbonitrile[2]
Molecular Formula	C14H8F3N[1]
Molecular Weight	247.22 g/mol [1][2]
InChI Key	NHEWFAFOFOSWGG-UHFFFAOYSA-N[1]

Table 2: Physical and Chemical Properties

Property	Value
Physical State	White to off-white crystalline powder (predicted)
Melting Point	Data for the specific compound is not readily available. For the related compound 4-Cyano-4'-methylbiphenyl, the melting point is 108.0 to 112.0 °C.[3][4]
Boiling Point	Data not available.
Solubility	Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **4-Cyano-4'- (trifluoromethyl)biphenyl**. The following data has been experimentally determined.

Table 3: Spectroscopic Data



Technique	Data
¹H NMR	(499.73 MHz, CDCl ₃ , δ): 7.77, 7.75 (m, 4H), 7.7 (m, 4H)[2]
¹³ C NMR	(125.67 MHz, CDCl ₃ , δ): 144.1, 142.7, 132.8, 130.7 (q, ² JC-F = 32.5 Hz), 127.9, 127.6, 126.1 (q, ³ JC-F = 3.5 Hz), 124 (q, ¹ JC-F = 270 Hz), 118.5, 112[2]
¹⁹ F NMR	(470.17 MHz, CDCl ₃ , δ): -62.67 (s, CF ₃)[2]
Mass Spectrometry	(EI, 70 eV): m/z (%) 247 (100) [M+][2]
Infrared (IR)	The IR spectrum is expected to show a strong, sharp absorption band for the C≡N stretch between 2200 and 2280 cm ⁻¹ .[5]

Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl

The most common and efficient method for the synthesis of **4-Cyano-4'- (trifluoromethyl)biphenyl** is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the C-C bond between the two phenyl rings.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling reaction to synthesize **4-Cyano-4'-(trifluoromethyl)biphenyl**. The two primary routes involve the coupling of either: a) 4-bromobenzonitrile with 4-(trifluoromethyl)phenylboronic acid b) 4-cyanophenylboronic acid with 4-bromobenzotrifluoride

Materials:

- Aryl halide (e.g., 4-bromobenzonitrile or 4-bromobenzotrifluoride)
- Arylboronic acid (e.g., 4-(trifluoromethyl)phenylboronic acid or 4-cyanophenylboronic acid)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

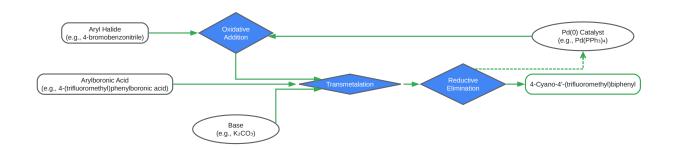


- Base (e.g., aqueous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃))
- Solvent (e.g., dioxane or a mixture of toluene/dioxane)
- · Anhydrous magnesium sulfate or sodium sulfate
- Organic solvents for extraction and chromatography (e.g., ethyl acetate, heptane/hexane)

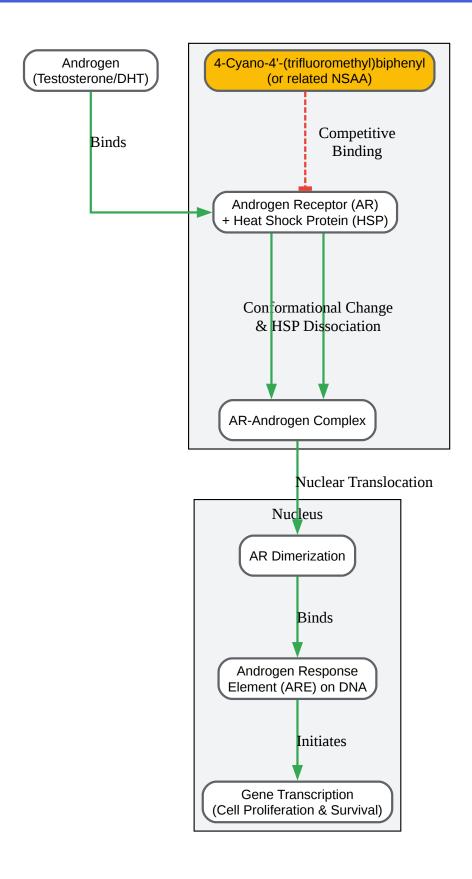
Procedure:

- In a pressure tube or Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 equiv.), arylboronic acid (1.0 to 1.1 equiv.), and the palladium catalyst (2-3 mol%).
- Add the solvent (e.g., dioxane or a 4:1 toluene/dioxane mixture).
- Add an aqueous solution of the base (e.g., 2M K₂CO₃, approximately 2 equivalents).
- Seal the vessel and heat the reaction mixture to 80-95 °C with vigorous stirring for 3-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 25 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/heptane) to yield the pure 4-Cyano-4'-(trifluoromethyl)biphenyl.









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